2,6-Difluorophenol

Catalog No.
S597909
CAS No.
28177-48-2
M.F
C6H4F2O
M. Wt
130.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluorophenol

CAS Number

28177-48-2

Product Name

2,6-Difluorophenol

IUPAC Name

2,6-difluorophenol

Molecular Formula

C6H4F2O

Molecular Weight

130.09 g/mol

InChI

InChI=1S/C6H4F2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H

InChI Key

CKKOVFGIBXCEIJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)O)F

Synonyms

2,6-difluoro-phenol

Canonical SMILES

C1=CC(=C(C(=C1)F)O)F

Polymeric Materials:

2,6-DFP can be used to synthesize poly(2,6-difluoro-1,4-phenylene oxide), a type of polymer with unique properties. This polymer is known for its excellent thermal stability, good electrical insulating properties, and flame retardancy []. The synthesis involves oxidative polymerization using a catalyst like Fe-N,N'-bis(salicylidene)ethylenediamine (salen) complex and hydrogen peroxide as an oxidizing agent [, ].

Bioisosteric Replacement:

Researchers have explored 2,6-DFP as a bioisostere for carboxylic acids. Bioisosteres are molecules with similar shapes and properties that can replace functional groups in other molecules, potentially influencing their biological activity. In this context, 2,6-DFP was investigated as a bioisosteric replacement for the gamma-aminobutyric acid (GABA) neurotransmitter, leading to the development of bioisosteric analogues with potential therapeutic applications.

Other Potential Applications:

Studies suggest other potential research applications of 2,6-DFP, including:

  • Analysis of metal-fluorine interactions: 2,6-DFP can be used to study the interaction between cobalt(III) chelates and fluorine-containing phenols.

2,6-Difluorophenol is an aromatic compound characterized by the presence of two fluorine atoms attached to a phenolic structure. Its molecular formula is C6_6H4_4F2_2O, and it has a molecular weight of approximately 130.09 g/mol. The compound appears as a white to almost white solid or powder, with a melting point of 45 °C and a boiling point of 60 °C under reduced pressure . It is notable for its unique electronic properties due to the electronegative fluorine atoms, which influence its reactivity and interactions in various chemical environments.

  • Regioselective Difunctionalization: This process involves the reaction of 2,6-difluorophenol with sulfoxides and nucleophiles, leading to multifunctionalized products. The reactions proceed through a sigmatropic rearrangement followed by Michael addition, demonstrating the compound's versatility in organic synthesis .
  • C-F Bond Transformations: The presence of fluorine allows for unique transformations, such as reductive defluorination, which can be utilized for further functionalization of the aromatic ring .
  • Acid-Base Reactions: As a phenolic compound, 2,6-difluorophenol can participate in acid-base reactions, forming salts with bases.

The synthesis of 2,6-difluorophenol typically involves the following steps:

  • Preparation of Diazonium Salt: 2,6-Difluoroaniline is treated with sulfuric acid and sodium nitrite at low temperatures to form a diazonium salt.
  • Coupling Reaction: The diazonium salt is then reacted with copper(II) sulfate in an acidic medium under reflux conditions to yield 2,6-difluorophenol .

This method emphasizes green chemistry principles by minimizing waste and using safer reagents.

2,6-Difluorophenol serves multiple purposes in various fields:

  • Organic Synthesis Intermediates: It is widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research and Development: The compound is often employed in laboratory settings for the development of new materials and chemical processes .
  • Potential Antibacterial Agent: Its biological activity suggests potential applications in developing antimicrobial agents .

Studies on the interactions of 2,6-difluorophenol reveal that it can form hydrogen bonds due to its hydroxyl group. This property enhances its solubility in various solvents and influences its reactivity with other compounds. Additionally, the unique electronic properties imparted by the fluorine atoms allow for specific interactions with biological targets and catalysts .

Several compounds exhibit structural or functional similarities to 2,6-difluorophenol. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
2,4-DifluorophenolC6_6H4_4F2_2OSimilar structure; different substitution pattern affects reactivity.
2,6-DichlorophenolC6_6H4_4Cl2_2OChlorine atoms influence hydrogen bonding differently compared to fluorine.
3-FluorophenolC6_6H5_5FSingle fluorine substitution leads to different chemical properties.
PhenolC6_6H5_5OHBase structure without halogen substitutions; serves as a reference point for reactivity comparisons.

Uniqueness of 2,6-Difluorophenol: The presence of two fluorine atoms at the ortho positions significantly alters its electronic distribution compared to similar compounds. This results in distinct reactivity patterns and interaction capabilities that are not observed in compounds with different halogen substitutions or positions.

XLogP3

2

LogP

1.96 (LogP)

Melting Point

39.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (97.83%): Flammable solid [Danger Flammable solids];
H302 (13.04%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (13.04%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (91.3%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.3%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (89.13%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

28177-48-2

Wikipedia

2,6-difluorophenol

Dates

Modify: 2023-08-15

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